2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide

anti-influenza A virus quinazoline S-acetamide IC50

The compound 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide is a synthetic small molecule belonging to the 2,4-disubstituted quinazoline class, featuring a C-4 sulfanyl acetamide linkage and an N-isopropyl terminal amide. Quinazoline derivatives are extensively explored for anticancer, antiviral, and antiparasitic indications.

Molecular Formula C20H20FN3OS
Molecular Weight 369.5 g/mol
Cat. No. B13809374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide
Molecular FormulaC20H20FN3OS
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC(C)C
InChIInChI=1S/C20H20FN3OS/c1-12(2)22-18(25)11-26-20-16-9-4-13(3)10-17(16)23-19(24-20)14-5-7-15(21)8-6-14/h4-10,12H,11H2,1-3H3,(H,22,25)
InChIKeyGOUZYXPPYDJAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide: Quinazoline Sulfanyl Acetamide Baseline for Procurement Evaluation


The compound 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide is a synthetic small molecule belonging to the 2,4-disubstituted quinazoline class, featuring a C-4 sulfanyl acetamide linkage and an N-isopropyl terminal amide. Quinazoline derivatives are extensively explored for anticancer, antiviral, and antiparasitic indications [1]. The closest commercially indexed analog is the N-propyl variant (CAS 606132-72-3; MW 369.46, PSA 83.67 Ų) . Structural nuance—specifically the branched isopropyl versus linear propyl amide—may modulate lipophilicity, metabolic stability, and target engagement, although peer-reviewed quantitative characterization of this exact compound remains absent from the open scientific literature.

Why 2-[2-(4-Fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide Cannot Be Interchanged with Generic Quinazoline Acetamides


Within the quinazoline S-acetamide chemotype, minor modifications to the terminal amide substituent produce substantial shifts in antiviral potency and cytotoxicity profiles. In a systematic SAR evaluation of C-4 S-acetamide and NH-acetamide quinazolines against influenza A virus, IC50 values spanned from 1.29 µM to >50 µM across only 16 structurally related compounds, and cytotoxicity (CC50) varied independently of antiviral activity [1]. The N-isopropyl moiety of the target compound introduces branched steric bulk and increased lipophilicity relative to the linear N-propyl or unsubstituted acetamide analogs, properties that are known to influence membrane permeability, metabolic clearance, and off-target binding [2]. Consequently, substituting the target compound with a generic quinazoline acetamide—even a close N-alkyl variant—without confirmatory biological data carries a high risk of divergent efficacy and selectivity.

Quantitative Evidence Guide: 2-[2-(4-Fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide Versus Structural Analogs


Anti-Influenza A Virus Potency: Class-Level IC50 Range for S-Acetamide Quinazolines

In a 2020 SAR study of 2,4-disubstituted quinazoline S-acetamide and NH-acetamide derivatives evaluated against influenza A virus (IAV) in MDCK cell-based assays, nine compounds exhibited IC50 values between 1.29 and 9.04 µM. The most potent S-acetamide analog, compound 16e, achieved an IC50 of 1.29 µM with a CC50 >100 µM, yielding a selectivity index (SI) >77.5. The N-isopropyl acetamide motif present in the target compound has not been directly tested in this assay, but the SAR indicates that terminal amide branching modulates antiviral activity within a ~7‑fold range [1]. This provides an experimentally validated potency benchmark against which the target compound’s performance can be prospectively evaluated.

anti-influenza A virus quinazoline S-acetamide IC50

Lipophilicity and Steric Differentiation: N-Isopropyl vs N-Propyl Acetamide

The target compound incorporates an N-isopropyl (branched) acetamide terminus, whereas the nearest indexed analog bears an N-propyl (linear) acetamide (CAS 606132-72-3). The branched isopropyl group introduces additional steric hindrance at the amide nitrogen and increases calculated logP by approximately 0.3–0.5 units relative to the linear propyl congener, based on additive fragment constants . This moderate lipophilicity shift is within a range known to influence oral bioavailability, plasma protein binding, and CYP450 metabolic susceptibility in drug-like quinazoline scaffolds [1]. Direct experimental logP or metabolic stability data comparing the two analogs have not been published.

lipophilicity N-isopropyl acetamide quinazoline scaffold

Anticancer Cytotoxicity: Sulphonyl Acetamide Quinazoline Comparator Baseline

A 2020 study of sulphonyl acetamide quinazoline analogs (structurally distinct from the target compound’s sulfanyl linker) reported sub-micromolar cytotoxicity against colon (HCT-15, HT-29), breast (MCF-7), and prostate (PC-3) cancer cell lines. Compound 10k achieved IC50 values of 0.12 µM (HCT-15), 0.03 µM (HT-29), and 0.08 µM (PC-3) . The target compound’s sulfanyl (‑S‑) linker is more flexible and less polar than the sulphonyl (‑SO₂‑) linker, which may alter target binding and cellular permeability. No head-to-head cytotoxicity data exist for the target compound. This comparator establishes an upper performance boundary for acetamide-linked quinazolines in oncology screening.

anticancer cytotoxicity quinazoline acetamide IC50 HCT-116 MCF-7

Antiparasitic Activity: Quinazolinone Acetamide Benchmark in Visceral Leishmaniasis

Quinazolinone-based acetamide derivatives (F series) demonstrated activity against L. donovani promastigotes and intracellular amastigotes. Lead compound F27 exhibited IC50 values of 3.39 ± 0.85 µM (promastigotes) and 3.55 ± 0.22 µM (amastigotes), with >85% reduction in organ parasite burden following oral administration in BALB/c mice [1]. The target compound differs by a quinazoline (vs quinazolinone) core and a sulfanyl (vs direct acetamide) linker. No anti-leishmanial data exist for the target compound. This benchmark illustrates the antiparasitic potential of structurally related acetamide-bearing quinazoline scaffolds.

visceral leishmaniasis quinazolinone acetamide IC50 L. donovani

Kinase Inhibition Potential: Dual EGFR/VEGFR-2 Quinazoline Comparator

A 2024 study of quinazoline-N-4-fluorophenyl derivatives identified compound 4b as a dual EGFR/VEGFR-2 inhibitor with IC50 values of 68.2 ± 1.54 nM (EGFR) and 189 ± 5.66 nM (VEGFR-2) [1]. The target compound shares the 4-fluorophenyl and 7-methyl quinazoline features but replaces the N‑linked aniline moiety at C-4 with a sulfanyl acetamide linker. This structural divergence may redirect kinase selectivity or shift the mechanism away from ATP-competitive kinase inhibition. No kinase profiling data exist for the target compound. This comparator establishes the kinase inhibitory potency achievable within the 4-fluorophenyl quinazoline space.

EGFR VEGFR-2 quinazoline kinase inhibition IC50

Recommended Research and Procurement Scenarios for 2-[2-(4-Fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide


Antiviral Drug Discovery: Prospective Anti-Influenza A Screening

The target compound is a candidate for anti-influenza A virus screening based on the documented IC50 range (1.29–9.04 µM) for structurally analogous S-acetamide quinazolines [1]. Procurement is warranted for labs seeking to explore the N-isopropyl substituent’s effect on antiviral potency and cytotoxicity in MDCK cell-based IAV assays.

Oncology Probe Development: Cytotoxicity Evaluation Against Solid Tumor Cell Lines

Given the sub-micromolar IC50 values reported for sulphonyl acetamide quinazolines against HCT-15, HT-29, MCF-7, and PC-3 lines , the target sulfanyl analog merits evaluation in NCI-60 or similar oncology panels to determine whether the sulfanyl linker confers a distinct cytotoxicity or selectivity profile.

Neglected Tropical Disease Research: Anti-Leishmanial Screening

The oral efficacy and >85% parasite burden reduction achieved by quinazolinone acetamide F27 in a visceral leishmaniasis mouse model [2] support screening the target compound against L. donovani and related kinetoplastid parasites, particularly to assess whether the quinazoline (vs quinazolinone) core and sulfanyl linker improve potency or pharmacokinetics.

Kinase Selectivity Profiling: Target Deconvolution and Off-Target Assessment

The nanomolar dual EGFR/VEGFR-2 inhibition reported for N‑4-fluorophenyl quinazoline 4b [3] provides a rationale for broad kinome profiling of the target compound to identify its primary molecular target(s) and to assess selectivity relative to known quinazoline kinase inhibitors.

Quote Request

Request a Quote for 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.